molecular formula C21H32O B12703612 Pregnadienol CAS No. 21321-88-0

Pregnadienol

Katalognummer: B12703612
CAS-Nummer: 21321-88-0
Molekulargewicht: 300.5 g/mol
InChI-Schlüssel: AXSZNOPJKXHJAB-UZCUGSDUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pregnadienol is a steroidal compound with the molecular formula C21H32O.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Pregnadienol involves several steps. One method includes the dehydration condensation of progesterone using glycol to protect the carbonyl groups. This is followed by allylic selective oxidation and subsequent condensation with p-toluenesulfonhydrazide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pregnadienol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diketones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its role in biochemical pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its role in hormone regulation and potential use in treating certain medical conditions.

    Industry: Used in the production of cosmetics and other products due to its chemical properties

Wirkmechanismus

The mechanism of action of Pregnadienol involves its interaction with specific molecular targets and pathways. It is known to interact with steroid hormone receptors and influence various biochemical processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Pregnadienol can be compared with other similar steroidal compounds, such as:

Uniqueness

This compound is unique in its specific chemical structure and the particular reactions it undergoes. Its distinct properties make it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

21321-88-0

Molekularformel

C21H32O

Molekulargewicht

300.5 g/mol

IUPAC-Name

(3S,8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,14,16-19,22H,1,6-13H2,2-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1

InChI-Schlüssel

AXSZNOPJKXHJAB-UZCUGSDUSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=C)CC=C4[C@@]3(CC[C@@H](C4)O)C

Kanonische SMILES

CC12CCC3C(C1CCC2C=C)CC=C4C3(CCC(C4)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.